Cas no 928165-59-7 (3-Chloro-1-(4-octylphenyl)propan-1-one)

3-Chloro-1-(4-octylphenyl)propan-1-one structure
928165-59-7 structure
Product Name:3-Chloro-1-(4-octylphenyl)propan-1-one
CAS-nummer:928165-59-7
MF:C17H25ClO
MW:280.832804441452
CID:823909
PubChem ID:70700719
Update Time:2024-10-26

3-Chloro-1-(4-octylphenyl)propan-1-one Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Chloro-1-(4-octylphenyl)propan-1-one
    • 2-Chloroethyl 4-octylphenyl ketone
    • 3-chloro-1-(4-octylphenyl)-1-Propanone
    • 3-CHLORO-1-(4-OCTYLPHENYL)-PREOPANONE
    • [ "" ]
    • 3-Chloro-1-(4-octylphenyl)-1-propanone (ACI)
    • 3-Chloro-1-(4-octylphenyl)-propanone
    • RRIVKRLKROHVNQ-UHFFFAOYSA-N
    • AKOS016007611
    • DB-356886
    • SCHEMBL13730713
    • DTXSID50743516
    • AC-25895
    • 928165-59-7
    • MDL: MFCD21606968
    • Inchi: 1S/C17H25ClO/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18/h9-12H,2-8,13-14H2,1H3
    • InChI-sleutel: RRIVKRLKROHVNQ-UHFFFAOYSA-N
    • LACHT: O=C(CCCl)C1C=CC(CCCCCCCC)=CC=1

Berekende eigenschappen

  • Exacte massa: 280.1593931g/mol
  • Monoisotopische massa: 280.1593931g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 10
  • Complexiteit: 231
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 6.2
  • Topologisch pooloppervlak: 17.1Ų

Experimentele eigenschappen

  • Kleur/vorm: Yellow powder
  • Dichtheid: 1.000
  • Smeltpunt: 51-52℃
  • Kookpunt: 399.0±35.0 °C at 760 mmHg
  • Vlampunt: 255.0±17.1 °C
  • PSA: 17.07000
  • LogboekP: 5.40120
  • Dampfdruk: 0.0±0.9 mmHg at 25°C

3-Chloro-1-(4-octylphenyl)propan-1-one Beveiligingsinformatie

3-Chloro-1-(4-octylphenyl)propan-1-one Prijsmeer >>

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3-Chloro-1-(4-octylphenyl)propan-1-one Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane
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Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  -10 °C; -10 °C → 30 °C; 2 h, 30 °C
Referentie
Efficient method for the synthesis of fingolimod and impurities
Maruthi, Raju N.; Venkateswara, Rao B.; Siddaiah, V., Pharma Chemica, 2017, 9(14), 36-40

Productiemethode 3

Reactievoorwaarden
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Productiemethode 4

Reactievoorwaarden
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  65 min, -15 °C → 10 °C
1.2 Solvents: Dichloromethane ;  -15 °C → 10 °C; 1 h, -10 °C
Referentie
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Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Aluminum chloride ;  2 h, 0 °C → rt
Referentie
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Maruthi, Raju N.; Venkateswara, Rao B.; Siddaiah, V., Pharma Chemica, 2017, 9(10), 101-104

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  1 h, -10 - 0 °C
1.2 Solvents: Dichloromethane ;  1 h, -10 - -5 °C
1.3 Solvents: Water ;  0 - 10 °C
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Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Triethylsilane ,  Titanium tetrachloride Solvents: Dichloromethane ;  30 - 35 min, < 10 °C; 1 h, 25 - 30 °C
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ;  < 5 °C; < 5 °C → 30 °C; 1 h, 30 °C
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3-Chloro-1-(4-octylphenyl)propan-1-one Raw materials

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